molecular formula C12H9N3O2 B14643628 2-methyl-6-nitro-1H-perimidine CAS No. 56314-46-6

2-methyl-6-nitro-1H-perimidine

Cat. No.: B14643628
CAS No.: 56314-46-6
M. Wt: 227.22 g/mol
InChI Key: UFMYKYUSBRCWOJ-UHFFFAOYSA-N
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Description

2-methyl-6-nitro-1H-perimidine is a heterocyclic compound that belongs to the class of perimidines. Perimidines are nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both methyl and nitro groups in the this compound structure imparts unique chemical properties, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-nitro-1H-perimidine typically involves the nitration of 2-methyl-1H-perimidine. One common method is the reaction of 2-methyl-1H-perimidine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the perimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-nitro-1H-perimidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: 2-methyl-6-amino-1H-perimidine.

    Substitution: Various substituted perimidine derivatives depending on the nucleophile used.

    Oxidation: 2-carboxy-6-nitro-1H-perimidine.

Scientific Research Applications

2-methyl-6-nitro-1H-perimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-6-nitro-1H-perimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its nitro and methyl groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The exact pathways and molecular targets involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

2-methyl-6-nitro-1H-perimidine can be compared with other similar compounds, such as:

    2-methyl-1H-perimidine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    6-nitro-1H-perimidine: Lacks the methyl group, which can affect its chemical properties and applications.

    2-methyl-4-nitro-1H-perimidine:

The presence of both methyl and nitro groups in this compound makes it unique compared to its analogs, providing a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

56314-46-6

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-methyl-6-nitro-1H-perimidine

InChI

InChI=1S/C12H9N3O2/c1-7-13-9-4-2-3-8-11(15(16)17)6-5-10(14-7)12(8)9/h2-6H,1H3,(H,13,14)

InChI Key

UFMYKYUSBRCWOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3N1

Origin of Product

United States

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